1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoroethyl group, an isobutyl group, and a pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with 2-fluoroethylamine under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated systems and optimized reaction conditions can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine: Lacks the isobutyl group, which may affect its chemical properties and reactivity.
N-isobutyl-4-methyl-1H-pyrazol-3-amine: Lacks the fluoroethyl group, which may reduce its binding affinity and selectivity.
1-(2-chloroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine: Contains a chloroethyl group instead of a fluoroethyl group, which may alter its reactivity and biological activity.
Uniqueness
1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both the fluoroethyl and isobutyl groups, which impart specific chemical properties and reactivity. These functional groups can enhance its binding affinity, selectivity, and overall biological activity, making it a valuable compound for various applications in scientific research.
Properties
Molecular Formula |
C10H19ClFN3 |
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Molecular Weight |
235.73 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H18FN3.ClH/c1-8(2)6-12-10-9(3)7-14(13-10)5-4-11;/h7-8H,4-6H2,1-3H3,(H,12,13);1H |
InChI Key |
WBVVVWSAXFKXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC(C)C)CCF.Cl |
Origin of Product |
United States |
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